![molecular formula C34H70O B14320081 11-Methyltritriacontan-1-OL CAS No. 111864-33-6](/img/structure/B14320081.png)
11-Methyltritriacontan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyltritriacontan-1-OL is an organic compound with the molecular formula C34H70O It belongs to the class of long-chain alcohols and is characterized by a methyl group attached to the 11th carbon of a tritriacontane chain, with a hydroxyl group (-OH) at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyltritriacontan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with tritriacontane, a long-chain hydrocarbon.
Methylation: The 11th carbon of tritriacontane is selectively methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Hydroxylation: The terminal carbon is then hydroxylated to introduce the hydroxyl group. This can be achieved using a reagent like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
11-Methyltritriacontan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 11-methyltritriacontan-1-one or 11-methyltritriacontanoic acid.
Reduction: Formation of 11-methyltritriacontane.
Substitution: Formation of 11-methyltritriacontyl chloride.
Scientific Research Applications
11-Methyltritriacontan-1-OL has several applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain alcohols and their reactivity.
Biology: Investigated for its potential role in biological membranes and as a signaling molecule.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 11-Methyltritriacontan-1-OL involves its interaction with biological membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds, influencing membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tritriacontan-1-OL: Lacks the methyl group at the 11th carbon.
11-Methyltritriacontane: Lacks the hydroxyl group at the terminal carbon.
11-Methylhentriacontan-1-OL: Has a shorter carbon chain.
Uniqueness
11-Methyltritriacontan-1-OL is unique due to the presence of both a methyl group at the 11th carbon and a terminal hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
111864-33-6 |
---|---|
Molecular Formula |
C34H70O |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
11-methyltritriacontan-1-ol |
InChI |
InChI=1S/C34H70O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-28-31-34(2)32-29-26-23-20-21-24-27-30-33-35/h34-35H,3-33H2,1-2H3 |
InChI Key |
IGPSGRDZPQQUBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.